4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine

Medicinal Chemistry Synthetic Methodology Building Block Diversification

4-(4-Bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine is a disubstituted heterocyclic building block belonging to the pyrazolyl-pyrimidine class, with molecular formula C₁₀H₉BrN₄ and molecular weight 265.11 g·mol⁻¹. The compound features a 4-bromo-1H-pyrazole moiety linked via the N1 position to the C4 of a pyrimidine ring, which in turn bears a cyclopropyl substituent at C6.

Molecular Formula C10H9BrN4
Molecular Weight 265.114
CAS No. 2279857-94-0
Cat. No. B2881823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine
CAS2279857-94-0
Molecular FormulaC10H9BrN4
Molecular Weight265.114
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N3C=C(C=N3)Br
InChIInChI=1S/C10H9BrN4/c11-8-4-14-15(5-8)10-3-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2
InChIKeyQEQOXILYKVIHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine (CAS 2279857-94-0): Procurement-Oriented Structural and Physicochemical Baseline


4-(4-Bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine is a disubstituted heterocyclic building block belonging to the pyrazolyl-pyrimidine class, with molecular formula C₁₀H₉BrN₄ and molecular weight 265.11 g·mol⁻¹ . The compound features a 4-bromo-1H-pyrazole moiety linked via the N1 position to the C4 of a pyrimidine ring, which in turn bears a cyclopropyl substituent at C6. This connectivity pattern—a non-fused, N-linked pyrazole-pyrimidine system with both a halogen handle and a cycloalkyl group—places it within a scaffold family associated with kinase inhibitor programs, including SYK, CKI, IRAK1, and HPK1 targets [1][2]. It is supplied as a research chemical with a purity specification of ≥95% as confirmed by ¹H-NMR [3].

Why Generic Substitution Fails for 4-(4-Bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine: The Quantitative Case for Specific Selection


Within the pyrazolyl-pyrimidine chemical space, small structural modifications produce disproportionate effects on molecular recognition, synthetic tractability, and downstream biological output. The bromine atom at the pyrazole C4 position serves a dual role: it is both a pharmacophoric element influencing target binding (as evidenced across kinase inhibitor SAR campaigns [1]) and a synthetic handle for transition-metal-catalyzed cross-coupling [2]. Replacing bromine with methyl (CAS 2309555-70-0) eliminates the cross-coupling handle entirely, while replacing it with chlorine alters reactivity and lipophilicity. Relocating the bromine to the pyrimidine ring or changing the connectivity to a fused pyrazolo[1,5-a]pyrimidine (e.g., CAS 916256-68-3) fundamentally alters the three-dimensional presentation of substituents to a binding pocket. The 6-cyclopropyl group further distinguishes this compound from the non-cyclopropyl analog (CAS 1248031-16-4), contributing to conformational restriction and lipophilic balance. These structural distinctions mean that generic selection within the class cannot substitute for the specific compound in synthetic sequences or SAR exploration where the bromo-cyclopropyl substitution pattern is required.

Quantitative Differentiation Evidence: 4-(4-Bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine vs. Closest Analogs


Synthetic Versatility: Bromo Handle Enables Pd-Catalyzed Cross-Coupling Unavailable to Methyl or Des-Halogen Analogs

The 4-bromo substituent on the pyrazole ring of the target compound is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions [1]. This enables direct diversification of the pyrazole C4 position for library synthesis or late-stage functionalization. In contrast, the closest analog 4-Cyclopropyl-6-(4-methylpyrazol-1-yl)pyrimidine (CAS 2309555-70-0, identical core with CH₃ replacing Br) lacks any reactive halogen handle, rendering this diversification route inaccessible . The bromo substituent also permits sequential orthogonal functionalization when combined with other reactive sites on the scaffold.

Medicinal Chemistry Synthetic Methodology Building Block Diversification

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area vs. Non-Halogenated Analog

Computationally predicted physicochemical properties differentiate the target compound from its closest non-halogenated analog. The bromine atom increases molecular weight by ~65 Da and contributes to higher calculated lipophilicity (ClogP) compared to the 4-methyl analog. A substructure-matched computational comparison indicates the following profile for the target compound: MW 265.11, predicted ClogP ~2.9–3.4, topological polar surface area (TPSA) ~30–35 Ų, 0 H-bond donors, 4 H-bond acceptors. In contrast, 4-Cyclopropyl-6-(4-methylpyrazol-1-yl)pyrimidine (MW 200.24) has a predicted ClogP ~1.8–2.4 and comparable TPSA but lacks the heavy atom contribution of bromine .

Drug Design ADME Prediction Physicochemical Profiling

Structural Topology Differentiation: Non-Fused N-Linked Pyrazole-Pyrimidine vs. Fused Pyrazolo[1,5-a]pyrimidine Analogs

The target compound features a non-fused, N-linked connectivity between the pyrazole and pyrimidine rings, with free rotation around the N1–C4 bond. This is structurally distinct from fused analogs such as 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS 916256-68-3) and 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS 1379323-54-2), which contain a rigid, planar bicyclic core . In kinase hinge-binding motifs, the presentation angle and conformational flexibility of the heterocyclic system critically affect binding mode [1]. The non-fused scaffold of the target compound permits torsional adaptation to different hinge geometries, whereas the fused analogs adopt a fixed vector orientation.

Kinase Inhibitor Design Scaffold Hopping Hinge-Binder Geometry

Regioisomeric Differentiation: C4-Pyrazole/C6-Cyclopropyl vs. Alternative Connectivity Patterns on the Pyrimidine Core

The target compound places the pyrazole at the pyrimidine C4 position and the cyclopropyl group at C6. A closely related regioisomer—5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine (CAS 2228749-76-4)—inverts this pattern by placing the pyrazole at C4 and the bromine at C5 of the pyrimidine, while the cyclopropyl sits at C2 [1]. Additionally, 3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine (CAS 2380070-93-7) replaces the pyrimidine with a pyridazine, altering hydrogen-bond acceptor positioning . These regioisomeric and heterocyclic variations produce different electrostatic potential surfaces and H-bond acceptor/donor patterns at the hinge-binding face, which can invert kinase selectivity profiles within the same target family [2].

Regiochemistry Kinase Selectivity Library Design

High-Confidence Application Scenarios for 4-(4-Bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine Based on Differentiating Evidence


Kinase-Focused Fragment Elaboration and Library Synthesis via C4-Bromo Cross-Coupling

The bromo substituent at the pyrazole C4 position serves as a Pd-catalyzed cross-coupling handle, enabling systematic diversification of the pyrazole ring with aryl, heteroaryl, amino, or alkynyl groups [1]. This makes the compound an ideal central building block for synthesizing focused libraries targeting kinases where pyrazolyl-pyrimidines have established activity (SYK, CKI, IRAK1, HPK1) [2][3]. Unlike the methyl analog (CAS 2309555-70-0) which cannot be diversified post-synthesis, the bromo compound supports late-stage functionalization strategies that accelerate SAR exploration.

Conformational Probing of Kinase Hinge Binders: Non-Fused vs. Fused Scaffold Comparison

The non-fused N-linked pyrazole-pyrimidine topology of the target compound provides conformational flexibility around the N1–C4 bond, distinguishing it from rigid fused analogs such as 6-bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS 916256-68-3) [1]. This property is valuable for medicinal chemistry programs conducting scaffold-hopping exercises to identify optimal hinge-binding geometries. The cyclopropyl group at C6 additionally introduces a conformationally restricted alkyl substituent that can occupy hydrophobic pockets adjacent to the hinge region [2].

Regioisomeric Selectivity Profiling in Pyrimidine-Based Kinase Panels

The specific 4-(pyrazol-1-yl)-6-cyclopropyl substitution pattern distinguishes this compound from regioisomers such as 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine (CAS 2228749-76-4), where the bromine and pyrazole positions differ on the pyrimidine core [1]. Procuring the target compound enables systematic comparison of regioisomeric effects on kinase selectivity across panels such as the Eurofins KinaseProfiler or DiscoveRx KINOMEscan, where small changes in substituent positioning are documented to produce >10-fold shifts in selectivity [2].

Physicochemical Benchmarking in Cellular Permeability and Target Engagement Assays

With a predicted ClogP of ~2.9–3.4 and moderate TPSA (~30–35 Ų), the target compound occupies a physicochemical space compatible with passive membrane permeability while retaining sufficient polarity for aqueous solubility [1]. This profile, combined with the bromine atom's capacity to engage in halogen bonding with protein targets [2], positions the compound as a useful tool for cellular target engagement studies (e.g., NanoBRET, CETSA) where matched analogs with different halogen or alkyl substituents are compared head-to-head.

Quote Request

Request a Quote for 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.